molecular formula C28H30ClN5O4S B1681149 Met Kinase Inhibitor CAS No. 658084-23-2

Met Kinase Inhibitor

Numéro de catalogue B1681149
Numéro CAS: 658084-23-2
Poids moléculaire: 568.1 g/mol
Clé InChI: FPYJSJDOHRDAMT-KQWNVCNZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The Met Kinase Inhibitor, also referenced under CAS 658084-23-2, controls the biological activity of Met Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . The c-Met tyrosine kinase plays an important role in human cancers . Preclinical studies demonstrated that c-Met is over-expressed, mutated, and amplified in a variety of human tumor types .


Synthesis Analysis

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition have been designed . The design and synthesis of a new set of derivatives bearing pyrazolo [3,4- b ]pyridine, pyrazolo [3,4- b ]thieno [3,2-e]pyridine, and pyrazolo [3,4- d ]thiazole-5-thione scaffolds were utilized .


Molecular Structure Analysis

The c-Met tyrosine kinase or hepatocyte growth factor receptor (HGFR) is a member of receptor tyrosine kinases (RTKs) . The heterodimer structure of c-Met which includes extracellular and transmembrane chains possesses two binding sites for monoclonal antibody and small molecule inhibitors .


Chemical Reactions Analysis

The c-Met tyrosine kinase plays a key role in the oncogenic process . Inhibition of the c-Met has emerged as an attractive target for human cancer treatment .

Applications De Recherche Scientifique

1. Novel Biomarker and Target in Cancers

  • Met Kinase Inhibitors have shown promise as a therapeutic strategy in fighting cancer, particularly lung cancer. Mutations causing MET exon 14 skipping activate the MET receptor, making tumors sensitive to MET-targeting tyrosine kinase inhibitors (Cortot et al., 2017).

2. Overcoming Resistance in MET-Addicted Cancers

  • In MET-addicted cancers, alterations in c-Myc have been linked to both the therapeutic response to c-Met inhibitors and the acquired resistance. Targeting c-Myc, either through RNA interference or pharmacologic inhibition, may circumvent resistance to c-Met inhibition (Shen et al., 2015).

3. Structural Optimization and Novel Inhibitors

  • Research has focused on the synthesis, optimization, and structure-activity relationship studies of novel c-Met kinase inhibitors. The ‘5-atoms linker’ plays an important role in the design of these inhibitors (Sun et al., 2018).

4. Preclinical Activity in MET-Dependent Tumor Models

  • Studies on MET-dependent tumor models, such as AMG 337, a MET inhibitor, have emphasized the importance of biomarkers in identifying patients most likely to benefit from MET-targeted therapy. High-level focal MET amplification is required for MET oncogene addiction and sensitivity to inhibitors like AMG 337 (Hughes et al., 2016).

5. Comprehensive Approach to Targeted Therapy

  • Understanding the diverse roles of the MET oncogene in cancer is crucial. This includes its function in neoplastic transformation (oncogene addiction), survival in adverse microenvironments (oncogene expedience), and its role in cancer stem cells (oncogene inherence). Such knowledge is essential for effective MET inhibitor therapies (Comoglio et al., 2018).

6. MET Inhibition in Non-Small Cell Lung Cancer (NSCLC)

  • The role of MET activation in NSCLC is twofold: as a primary oncogenic driver in some lung cancers and as a secondary driver of resistance to targeted therapy. Recent studies focus on MET exon 14 alterations and MET amplification for meaningful clinical responses to MET inhibitor therapy (Drilon et al., 2017).

7. Resistance Mechanisms to MET Inhibitors

  • Understanding resistance mechanisms is key for effective treatment. For instance, MET-amplified NSCLC cells developed resistance to the MET inhibitor capmatinib through alternative signaling pathways, suggesting that combining MET, EGFR, and PI3Kα inhibitors may be effective strategies (Kim et al., 2018).

8. MET Splice Site Mutations and Inhibitor Response

  • MET splice site mutations induce constitutive activity and confer sensitivity to c-Met inhibition, as observed in a patient with lung adenocarcinoma treated with crizotinib (Jenkins et al., 2015).

Safety And Hazards

Approved hepatocyte growth factor receptor (c-MET) inhibitors cabozantinib and crizotinib show a manageable safety profile and good tolerability . Nevertheless, grade 3 or 4 and fatal or life-threatening adverse events have been observed in a small percentage of cases and have to be carefully monitored .

Orientations Futures

MET-selective tyrosine kinase inhibitors (TKIs) may become a new standard of care in NSCLC, specifically with MET exon 14 skipping mutations . A combination of MET TKIs with epidermal growth factor receptor (EGFR) TKIs may be a potential solution for MET-driven EGFR TKI resistance . Further, MET alteration (MET amplification/overexpression) may be an actionable target in gastric cancer and papillary renal cell carcinoma .

Propriétés

IUPAC Name

(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJSJDOHRDAMT-KQWNVCNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429552
Record name SU11274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Met Kinase Inhibitor

CAS RN

658084-23-2
Record name 658084-23-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SU11274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU 11274
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Met Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
Met Kinase Inhibitor
Reactant of Route 3
Met Kinase Inhibitor
Reactant of Route 4
Met Kinase Inhibitor
Reactant of Route 5
Met Kinase Inhibitor
Reactant of Route 6
Met Kinase Inhibitor

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.